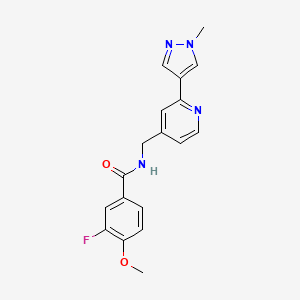

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrazole ring, and a pyridine ring. The fluoro and methoxy substituents on the benzene ring would likely influence the compound’s electronic properties and potentially its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions. The aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and boiling point .科学的研究の応用

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, compounds with similar structures have been extensively studied for their potential therapeutic effects. For example, compounds with fluorine and methoxy groups, similar to the one mentioned, have been explored for their roles in modulating receptors, enzymes, or ion channels, which are crucial for treating various diseases.

Targeting Specific Receptors or Enzymes : Compounds with similar fluorine and methoxy substituents have been investigated for their ability to selectively modulate biological targets such as receptors or enzymes. This specificity can lead to the development of novel therapeutics with fewer side effects. For instance, fluorinated compounds often exhibit increased metabolic stability and membrane permeability, making them more effective as potential drug candidates (G. Shi, Qian Wang, M. Schlosser, 1996).

Enhancement of Drug Properties : The introduction of methoxy and fluorine groups into molecules has been shown to enhance drug-like properties, including bioavailability, solubility, and stability. These modifications can significantly impact the pharmacokinetic and pharmacodynamic profiles of the compounds, potentially leading to more effective and safer medications (T. de Paulis et al., 2006).

Material Science

In material science, the structural elements of the compound may contribute to the development of novel materials with specific optical or electronic properties.

Development of Fluorescent Probes : The specific arrangement of fluorine and methoxy groups within a molecule can lead to unique optical properties, making such compounds valuable as fluorescent probes or markers in biological imaging and diagnostics. These compounds can be designed to exhibit high fluorescence quantum yields, enabling their use in detecting or tracking biological processes with high sensitivity (Juan C Castillo et al., 2018).

Synthesis of Functional Materials : The chemical structure of such compounds provides a versatile framework for synthesizing functional materials, including polymers and nanomaterials, with potential applications in electronics, photonics, and catalysis. The presence of fluorine and methoxy groups can influence the material's chemical and physical properties, such as thermal stability and electronic conductivity (M. Yamaji et al., 2017).

作用機序

Target of Action

The primary targets of the compound are yet to be identified. Indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of the compound is currently unknown. It’s worth noting that indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it is likely that the compound affects multiple biochemical pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is likely that the compound induces a variety of molecular and cellular changes

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that similar compounds have shown a broad spectrum of biological activities

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide vary with different dosages in animal models

特性

IUPAC Name |

3-fluoro-4-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)16-7-12(5-6-20-16)9-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-8,10-11H,9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGOFAPPNBIFAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)

![3-[(2-Methoxyphenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one](/img/structure/B2740010.png)

![4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2740011.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2740014.png)

![1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2740015.png)

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2740018.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)